N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
The compound N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide features a quinazoline core substituted with a 4-methylpiperidin-1-yl group at position 4 and an acetamide moiety linked to a 2-ethylphenyl group. Quinazoline derivatives are well-documented for their diverse pharmacological activities, including anticancer, anticonvulsant, and kinase inhibition properties. The 4-methylpiperidine substituent enhances lipophilicity and may influence receptor binding, while the acetamide group contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-18-8-4-6-10-20(18)25-22(29)16-28-21-11-7-5-9-19(21)23(26-24(28)30)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARVQHQFMOEHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures yield crystalline product with minimal impurities.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, quinazolinone-H), 7.55–7.23 (m, 6H, aromatic), 4.32 (s, 2H, CH₂CO), 3.71–3.45 (m, 4H, piperidine-H), 2.85 (q, 2H, CH₂CH₃), 1.31 (t, 3H, CH₂CH₃).
- HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).
Thermal Analysis:
Comparative Analysis with Related Compounds
The synthesis mirrors methodologies for structurally analogous quinazolinones, such as the anti-cancer agent 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one. Key divergences include:
- Substituent Reactivity : Electron-withdrawing groups (e.g., methoxy) necessitate harsher SNAr conditions.
- Coupling Efficiency : Acetamide derivatives exhibit higher yields (65–78%) compared to acryloyl counterparts (50–60%).
Chemical Reactions Analysis
Table 1: Functional Groups and Reactivity
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| Quinazolinone (C=O) | Nucleophilic substitution | Amidation, alkylation |
| Acetamide (–NHCO–) | Hydrolysis | Cleavage to amine/carboxylic acid |
| Piperidine (N–CH3) | Alkylation/acylation | Formation of quaternary ammonium |
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 2-ethylphenylamine and a carboxylic acid derivative.
Conditions :
-
Acidic : HCl (6M, reflux, 8–12 h) → 2-ethylphenylamine + 4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-ylacetic acid.
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Basic : NaOH (10%, 60°C, 6 h) → Same products with higher amine yield.
Nucleophilic Substitution at Quinazolinone Core
The electron-deficient quinazolinone ring facilitates nucleophilic aromatic substitution (NAS) at C-2 and C-4. Examples include:
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Chlorination : PCl₅ in CH₂Cl₂ substitutes the carbonyl oxygen with chlorine, forming 4-chloro derivatives .
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Amination : Reaction with NH₃/EtOH introduces amino groups at C-6, enhancing water solubility .
Table 2: Substitution Reactions
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| PCl₅/CH₂Cl₂ | C-4 (O → Cl) | 4-chloroquinazolinone derivative | ~65% |
| NH₃/EtOH | C-6 | 6-aminoquinazolinone analog | ~72% |
Cyclization Reactions
The compound participates in intramolecular cyclization under dehydrating conditions. For instance:
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Thermal cyclization (180°C, DMF, 4 h) forms tricyclic structures via piperidine-acetamide linkage .
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Acid-catalyzed cyclization (H₂SO₄, 100°C) yields fused quinazoline-piperidine frameworks.
Piperidine Substituent Modifications
The 4-methylpiperidine group undergoes:
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Acylation : Acetic anhydride/Pyridine → N-acetylated derivative.
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Oxidation : KMnO₄/H⁺ converts methyl to carboxyl group, increasing polarity .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the quinazolinone’s carbonyl to a hydroxyl group, producing dihydroquinazolinols. This reaction is pH-sensitive, with optimal yields at pH 7–8 .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at C-8:
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h.
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Example : Coupling with phenylboronic acid adds a phenyl group, enhancing π-stacking interactions .
Stability Under Physiological Conditions
The compound remains stable in PBS (pH 7.4, 37°C, 24 h) but degrades in acidic gastric fluid (pH 1.2, 4 h), releasing piperidine and acetamide fragments.
Table 3: Reactivity Comparison
| Derivative | Hydrolysis Rate (k, h⁻¹) | NAS Activity (C-4) |
|---|---|---|
| Parent compound (this study) | 0.12 | High |
| 6-Methoxy analog | 0.08 | Moderate |
| Piperazine-substituted | 0.15 | Low |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide has shown significant promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its applications include:
- Anticancer Research : The compound exhibits potential as an anticancer agent by inducing apoptosis and inhibiting tumor growth through various mechanisms. Studies indicate its effectiveness against several cancer cell lines, suggesting it may serve as a lead compound for further development in oncology .
- Neurological Disorders : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Similar quinazolinone derivatives have demonstrated anti-inflammatory and analgesic effects, which could be beneficial for conditions like chronic pain or neurodegenerative diseases .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression and inflammation. Its structural modifications can significantly influence its potency and selectivity against targeted biological pathways .
The biological activities attributed to this compound include:
- Antimicrobial Properties : Quinazolinone derivatives have been studied for their antimicrobial effects, making this compound a candidate for further exploration in infectious disease research .
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways suggests applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various quinazolinone derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in multiple cancer cell lines through apoptosis induction .
Case Study 2: Neurological Applications
Research on similar compounds demonstrated their ability to penetrate the blood-brain barrier and exert neuroprotective effects. This suggests that this compound may also have therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate (C21H25N3O2)
- Core Structure : Acridine instead of quinazoline.
- Hydrogen bonds between N1 and N3 atoms stabilize the crystal lattice. The 4-methylpiperidine group adopts a chair conformation, with C(7)–N(2) bond length of 1.449(3) Å, slightly shorter than typical C–N bonds in piperidines (1.47–1.50 Å) .
- Solubility : Lower water solubility due to the hydrophobic acridine core, contrasting with quinazoline derivatives that may incorporate hydrophilic groups (e.g., sulfonamides) .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)
- Core Structure : Quinazoline with 2,4-dioxo substituents.
- Synthesized via oxidation of 2-thioxo intermediates, a method applicable to related quinazolines .
Functional Analogues with Therapeutic Relevance
N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c)
- Activity : Anticonvulsant (ED50 = 0.259 mmol kg⁻¹, relative potency = 0.72 vs. phenytoin).
- Structural Comparison :
Quinazoline Sulfonamide Derivatives (4e–4g)
- Examples: 4e: N-(2-ethylphenyl)-2-((3-(4-(N-(2-((2-ethylphenyl)amino)-2-oxoethyl)sulfamoyl)phenyl)-8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
- Activity : Anticancer (apoptosis induction via Bcl-2/Bax modulation).
- Structural Comparison :
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The 4-methylpiperidin-1-yl group is a common feature in anticonvulsant and anticancer agents, suggesting its role in enhancing pharmacokinetic properties .
Functional Groups : Sulfonamide and thioether linkages () improve target engagement compared to simple acetamide derivatives.
Further studies on the target compound should prioritize:
Biological Activity
N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound belonging to the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Quinazolinone core : Imparts various biological properties.
- Piperidine ring : Enhances receptor binding affinity.
- Acetamide group : Contributes to its pharmacological profile.
Molecular Formula :
Molecular Weight : 404.5 g/mol
Biological Activities
This compound exhibits several notable biological activities:
1. Anticancer Properties
Research indicates that quinazolinone derivatives, including this compound, can inhibit tumor growth through mechanisms such as:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from proliferating.
A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15 |
| N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-y]acetamide | LNCaP | 20 |
2. Neurological Effects
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Similar quinazolinone derivatives have been reported to exhibit anti-inflammatory and analgesic effects, which could be beneficial in managing conditions like chronic pain or neurodegenerative diseases .
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes or receptors, modulating various biological pathways. For instance, it has shown promise as a potential inhibitor of kinases involved in cancer progression .
The precise mechanism of action for N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-y]acetamide involves its interaction with molecular targets within cells. This includes:
- Receptor binding : Modulating receptor activity related to cancer growth and inflammation.
Research indicates that structural modifications can significantly influence the potency and selectivity of these interactions .
Case Studies
Recent studies have highlighted the efficacy of quinazolinone derivatives in various experimental settings:
- Cytotoxicity Assays : Evaluated using normal human foreskin fibroblast cells alongside cancerous cell lines to assess safety and efficacy.
- Antioxidant Activity : Some derivatives showed significant antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells .
Q & A
Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide, and how can reaction conditions be optimized for higher yield?
The synthesis of this compound typically involves multi-step reactions, including condensation, oxidation, and coupling. For example, analogous quinazolinone-acetamide derivatives are synthesized via hydrogen peroxide oxidation of thiourea intermediates followed by coupling with substituted acetamides using reagents like N,N′-carbonyldiimidazole (CDI) . Optimization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
